2-(4-Methylphenyl)-6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
描述
属性
IUPAC Name |
2-(4-methylphenyl)-6-(4-nitrophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-14-2-4-15(5-3-14)20-21-12-16-13-23(11-10-19(16)22-20)17-6-8-18(9-7-17)24(25)26/h2-9,12H,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVJQLFHXKOJJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C3CN(CCC3=N2)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of the compound 2-(4-Methylphenyl)-6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is Toll-like receptor 7 (TLR7) . TLR7 is an important member of pattern recognition receptors (PRRs) that play a critical role in the innate immune response.
Mode of Action
The compound interacts with TLR7, acting as an agonist. An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to TLR7, triggering an immune response.
Biochemical Pathways
The activation of TLR7 initiates a cascade of biochemical reactions leading to the production of cytokines, which are crucial for the innate immune response
Result of Action
The activation of TLR7 by the compound leads to an enhanced immune response. This can be particularly beneficial in the context of antiviral defense, as the immune system is more readily activated to combat viral pathogens.
生物活性
2-(4-Methylphenyl)-6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that includes a tetrahydropyrido[4,3-d]pyrimidine core. Its molecular formula is C18H18N4O2, with a molecular weight of 314.36 g/mol. The presence of the 4-methylphenyl and 4-nitrophenyl substituents may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer Activity : Compounds in the pyrido[4,3-d]pyrimidine class have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Some derivatives have demonstrated activity against various bacterial strains.
- Neuroprotective Effects : Certain analogs have been studied for their neuroprotective properties against neurotoxicity.
Anticancer Activity
A study on pyrimidine derivatives indicated that certain structural modifications could enhance anticancer efficacy. For instance, compounds that inhibit dihydrofolate reductase (DHFR) have shown promise in treating various cancers. The specific activity of 2-(4-Methylphenyl)-6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in this context remains to be fully elucidated but is suggested by the structural similarities to known active compounds.
Antimicrobial Properties
Research has highlighted the antimicrobial potential of related compounds. For example, studies on chloroethyl pyrimidine nucleosides showed significant inhibition of cell proliferation in vitro against carcinoma cell lines. The incorporation of nitrophenyl moieties may enhance this activity due to their electron-withdrawing nature.
Case Studies and Experimental Data
常见问题
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and how should data interpretation be approached?
- Answer: Use a combination of 1H/13C NMR to analyze proton/carbon environments in the pyridopyrimidine core and substituents. IR spectroscopy identifies functional groups (e.g., nitro stretches at ~1520 cm⁻¹). Mass spectrometry (MS) confirms molecular weight. For ambiguous signals, 2D NMR (COSY, HSQC) resolves coupling patterns and connectivity. Compare spectral data to structurally analogous compounds (e.g., thienopyrimidines in ). If crystals are obtainable, X-ray crystallography (as in ) provides definitive structural proof.
Q. What are the standard synthetic routes for pyrido[4,3-d]pyrimidine derivatives, and what parameters critically affect yield?
- Answer: Common routes involve cyclocondensation of aminopyridine precursors with aldehydes or nitriles under acidic conditions (e.g., HCl/EtOH reflux). Key parameters include:
- Stoichiometry of nitro and methyl substituents (affects ring closure efficiency).
- Temperature control (80–110°C optimal for heterocycle formation).
- Dehydrating agents (e.g., polyphosphoric acid or P2O5) to drive cyclization.
highlights similar syntheses using aluminum amalgam for selective reductions.
Advanced Research Questions
Q. How can researchers optimize regioselectivity during nitration of the 4-methylphenyl substituent?
- Answer: To direct nitration to the para position:
- Use electron-donating groups (e.g., methyl) to activate the ring.
- Employ low-temperature nitration (0–5°C with HNO₃/H₂SO₄) to minimize byproducts.
- Monitor reaction progress via TLC (hexane:EtOAc 3:1) and quench at ~85% conversion.
For scale-up, protecting group strategies (e.g., acetylation) can block undesired sites. emphasizes reaction monitoring for purity.
Q. How to resolve contradictions between enzyme inhibition assays and cellular activity data?
- Answer:
- Validate assay conditions : Ensure pH, cofactors (e.g., Mg²⁺), and substrate concentrations match physiological levels.
- Assess cellular permeability : Measure logP (target >3 for membrane penetration) and quantify intracellular concentrations via HPLC-MS (as in ).
- Test metabolites : Derivatives may exhibit off-target effects in cell-based models.
highlights the importance of mechanistic studies for target validation.
Q. What strategies improve metabolic stability without compromising potency in derivatives?
- Answer:
- Replace nitro groups with bioisosteres (e.g., CF₃ for similar electronics and stability).
- Modify substituent positions : Para-substituted methyl groups reduce steric hindrance.
- Evaluate in liver microsomes : Measure half-life (t₁/₂) and correlate with logD.
demonstrates enhanced stability via trifluoromethyl substitutions.
Q. How to troubleshoot low yields in the final cyclization step?
- Answer:
- Optimize catalysts : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) or transition metals.
- Control moisture : Use anhydrous solvents and inert atmosphere if intermediates are hydrolysis-sensitive.
- Monitor intermediates : Apply LC-MS to identify side products. achieved higher yields using aluminum amalgam in THF/water.
Q. How to address discrepancies in reported melting points across polymorphic forms?
- Answer:
- Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions.
- Solvent-mediated crystallization : Use DMF/water () or EtOH/hexane to isolate forms.
- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns to distinguish polymorphs.
Methodological Considerations
- Spectral Data Interpretation : Cross-reference NMR shifts with databases (e.g., SDBS) and computational tools (DFT calculations).
- Biological Assays : Include positive/negative controls and validate results across multiple cell lines (e.g., HEK293 vs. HepG2).
- Synthetic Reproducibility : Document exact stoichiometry, solvent grades, and equipment calibration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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